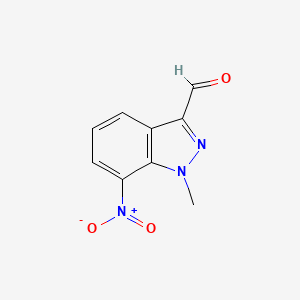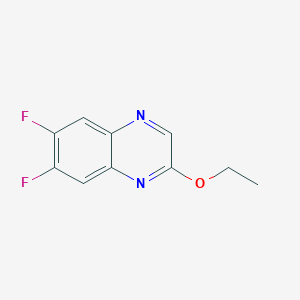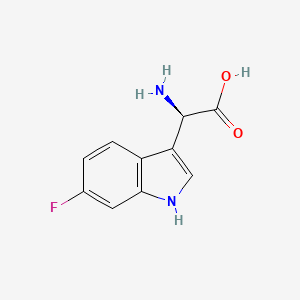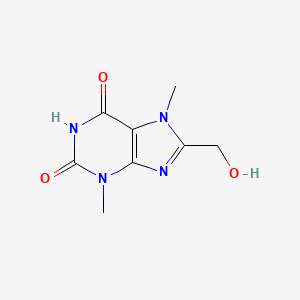
6-Hydroxy-5-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5-methylchroman-2-carboxylic acid is a chemical compound known for its antioxidant properties It belongs to the class of chroman derivatives, which are structurally related to vitamin E
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-5-methylchroman-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2,6-dimethylphenol with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 6-hydroxy-5-methylchroman-2-carboxylic acid may involve large-scale synthesis using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-5-methylchroman-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and reduced carboxylic acids.
Substitution: Nitro, halo, or other substituted derivatives of the aromatic ring.
Scientific Research Applications
6-Hydroxy-5-methylchroman-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a standard antioxidant in various assays to measure antioxidant capacity.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects in preventing or treating diseases related to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized as an additive in food and cosmetic products to enhance shelf life and stability by preventing oxidation.
Mechanism of Action
The antioxidant activity of 6-hydroxy-5-methylchroman-2-carboxylic acid is primarily due to its ability to scavenge free radicals. The hydroxyl group on the chroman ring donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound also interacts with various molecular targets and pathways involved in oxidative stress response, enhancing the overall antioxidant defense mechanism.
Comparison with Similar Compounds
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox): A water-soluble analog of vitamin E with similar antioxidant properties.
α-Tocopherol: The most active form of vitamin E, known for its potent antioxidant activity.
Ascorbic Acid (Vitamin C): A well-known antioxidant that works synergistically with other antioxidants.
Uniqueness: 6-Hydroxy-5-methylchroman-2-carboxylic acid is unique due to its specific structural features that confer distinct antioxidant properties. Unlike α-tocopherol, it is more water-soluble, making it suitable for applications in aqueous systems. Compared to ascorbic acid, it offers a different mechanism of action and stability profile, making it a valuable addition to the antioxidant repertoire.
Properties
CAS No. |
802915-04-4 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
6-hydroxy-5-methyl-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c1-6-7-2-4-10(11(13)14)15-9(7)5-3-8(6)12/h3,5,10,12H,2,4H2,1H3,(H,13,14) |
InChI Key |
XVHXAYQCFLULPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1CCC(O2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




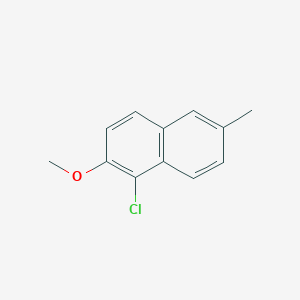
![Cyclopropanol, 1-[(1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-](/img/structure/B11894883.png)
![3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one](/img/structure/B11894884.png)




